O=C(N1)N(C2=CC=CC=C2)C(N)=CC1=O
. The InChI representation is 1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
. The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) name 6-amino-5H-pyrimidine-2,4-dione. Its chemical structure can be represented by the molecular formula and it is identified by the CAS number 14436-34-1. It is widely studied for its applications in various fields, including medicinal chemistry and organic synthesis .
The synthesis of 6-amino-5H-pyrimidine-2,4-dione can be achieved through several methods:
These methods can be adapted for industrial scale production by optimizing reaction parameters such as temperature, time, and reagent concentrations.
The molecular structure of 6-amino-5H-pyrimidine-2,4-dione features a six-membered pyrimidine ring with the following notable characteristics:
The compound's InChI representation is InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)
which provides a detailed description of its atomic connectivity.
Crystallographic studies have revealed that the compound forms hydrogen-bonded chains in solid-state structures. These interactions play a crucial role in determining its physical properties .
6-amino-5H-pyrimidine-2,4-dione participates in various chemical reactions:
These reactions can lead to a variety of products depending on the specific conditions and reagents used .
The mechanism of action for 6-amino-5H-pyrimidine-2,4-dione primarily involves its interaction with biological targets through hydrogen bonding and nucleophilic attacks facilitated by the amino group. This behavior is particularly significant in its potential anticancer activity, where it may inhibit specific enzymes or pathways critical for cell proliferation.
Experimental data suggest that derivatives of this compound exhibit varying degrees of biological activity based on their structural modifications .
The physical properties of 6-amino-5H-pyrimidine-2,4-dione include:
Chemical properties include stability under ambient conditions but reactivity towards electrophiles due to the presence of amino and keto functional groups. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
6-amino-5H-pyrimidine-2,4-dione has diverse applications:
6-Amino-5H-pyrimidine-2,4-dione (C₄H₅N₃O₂, molecular weight 127.10 g/mol) features a pyrimidine heterocyclic core with keto groups at positions 2 and 4 and an amino group at position 6. This arrangement creates significant tautomeric flexibility. The compound predominantly exists in the diamino-diketo tautomer (6-amino-5H-pyrimidine-2,4-dione) in the solid state and polar solvents, stabilized by intramolecular hydrogen bonding. However, computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal three energetically accessible tautomers within ~5 kcal/mol: the 6-amino-2,4-diketo form (global minimum), a 6-imino-4-hydroxy derivative, and a 6-imino-2-hydroxy variant. The energy barrier for tautomerization is approximately 12 kcal/mol, indicating dynamic equilibrium in solution at ambient temperature. The canonical tautomer exhibits a nearly planar pyrimidine ring (deviation < 0.05 Å), with bond lengths indicating significant electron delocalization: C5-C6 (1.367 Å), C6-N6 (1.342 Å), N1-C2 (1.396 Å), and C2=O2 (1.232 Å) [7].
Table 1: Key Bond Lengths (Å) and Angles (°) in the Predominant Tautomer
Bond/Parameter | Value |
---|---|
C5-C6 | 1.367 Å |
C6-N6 (amino group) | 1.342 Å |
N1-C2 (pyrimidine ring) | 1.396 Å |
C2=O2 (carbonyl) | 1.232 Å |
N3-C4 (pyrimidine ring) | 1.384 Å |
Ring planarity deviation | < 0.05 Å |
Single-crystal X-ray diffraction (SCXRD) analysis reveals that 6-amino-5H-pyrimidine-2,4-dione crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.5434 Å, b = 13.0020 Å, c = 10.5130 Å, and β = 92.728°. The unit cell volume is 1029.94 ų, accommodating four molecules (Z = 4). The crystal packing is governed by anisotropic hydrogen-bonding interactions, forming extended supramolecular chains. The amino group (N6-H) acts as a hydrogen bond donor to the carbonyl oxygen (O4) of an adjacent molecule (N6-H···O4 = 2.892 Å, angle 167°), while N1-H donates to O2 (N1-H···O2 = 2.863 Å, angle 171°). These interactions generate a one-dimensional chain structure along the crystallographic b-axis. The hydrogen-bonded chains further associate via weaker C-H···O interactions (C5-H···O4 = 3.214 Å), creating a layered architecture. This robust network contributes to the crystal’s high melting point (decomposition > 250°C) and mechanical stability [1] [6].
Table 2: Hydrogen-Bonding Geometry in the Crystal Lattice
D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H-A (°) |
---|---|---|---|---|
N6-H1N6···O4 | 0.89 | 2.06 | 2.892 | 167 |
N1-H1N1···O2 | 0.88 | 2.00 | 2.863 | 171 |
C5-H5···O4 | 0.95 | 2.71 | 3.214 | 115 |
Infrared Spectroscopy: Fourier-transform infrared (FTIR) spectra display characteristic absorptions at 3325 cm⁻¹ (N-H stretch, amino group), 3160 cm⁻¹ (N-H stretch, ring), 1708 cm⁻¹ (C=O asymmetric stretch), 1662 cm⁻¹ (C=O symmetric stretch), and 1620 cm⁻¹ (N-H bending). The presence of dual carbonyl bands confirms the non-equivalent electronic environments of the C2=O and C4=O groups, consistent with crystallographic asymmetry [1] .
Nuclear Magnetic Resonance:
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z = 127.038 [M]⁺ (calculated for C₄H₅N₃O₂: 127.038). Major fragment ions include m/z = 110 [M–OH]⁺ (loss of hydroxyl radical), m/z = 83 [M–CONH]⁺ (decarbonylation and ammonia elimination), and m/z = 55 [C₃H₃N]⁺ (ring contraction) .
Table 3: Summary of Key Spectroscopic Signatures
Technique | Peak Position | Assignment |
---|---|---|
FTIR | 3325 cm⁻¹ | ν(N-H) amino group |
3160 cm⁻¹ | ν(N-H) ring | |
1708 cm⁻¹ | ν(C=O) C4=O asymmetric stretch | |
1662 cm⁻¹ | ν(C=O) C2=O symmetric stretch | |
¹H NMR | 10.82 ppm | N1-H |
10.31 ppm | N3-H | |
5.82 ppm | N6-H₂ | |
¹³C NMR | 163.7 ppm | C4=O |
158.2 ppm | C2=O | |
EI-MS | 127.038 [M]⁺ | Molecular ion |
The thermodynamic stability of 6-amino-5H-pyrimidine-2,4-dione is evidenced by a high decomposition temperature (>250°C) via thermogravimetric analysis (TGA). Differential scanning calorimetry (DSC) reveals no phase transitions below decomposition, indicating kinetic stability in the solid state. The compound exhibits low solubility in non-polar solvents (e.g., 0.12 mg/mL in hexane) and moderate solubility in polar aprotic solvents (e.g., 8.7 mg/mL in dimethyl sulfoxide). In aqueous media, solubility is pH-dependent due to ionizable groups (predicted pKₐ values: N1-H = 9.2, N3-H = 11.7, amino group = 3.8), with maximum solubility (12.4 mg/mL) observed at pH 3–4 where the amino group is protonated. The experimental octanol-water partition coefficient (log P) is -1.82, confirming high hydrophilicity. This low log P arises from extensive hydrogen-bonding capacity (calculated donor count: 3, acceptor count: 4) and polar surface area (104 Ų). Computational solvation free energies indicate favorable hydration (ΔGₛₒₗᵥ = -15.3 kcal/mol) but poor solvation in chloroform (ΔGₛₒₗᵥ = -4.1 kcal/mol), consistent with experimental solubility trends [1] [7].
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